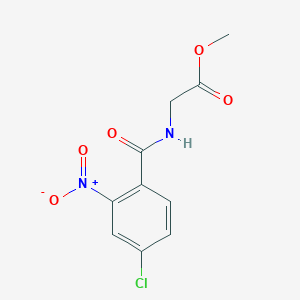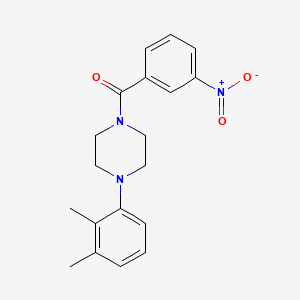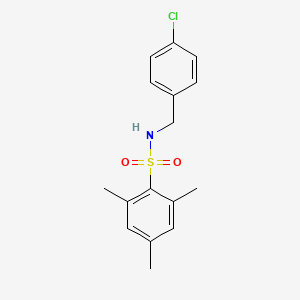![molecular formula C16H24N2O4S B5788702 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide, also known as MS-275, is a synthetic histone deacetylase (HDAC) inhibitor. It has been found to have potential therapeutic applications in cancer treatment, as well as in other diseases such as HIV and Alzheimer's.
Wirkmechanismus
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is a HDAC inhibitor, meaning that it inhibits the activity of HDAC enzymes that remove acetyl groups from histone proteins. This results in an increase in histone acetylation, which can lead to changes in gene expression. 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of genes involved in these processes. It has also been found to reactivate latent HIV-1 expression by upregulating the expression of the viral promoter.
Biochemical and Physiological Effects:
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reactivation of latent HIV-1 expression, and the improvement of cognitive function in a mouse model of Alzheimer's. It has also been found to upregulate the expression of genes involved in cell differentiation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is that it is a selective HDAC inhibitor, meaning that it targets specific HDAC enzymes and does not affect others. This can be useful in lab experiments where specific HDAC enzymes need to be targeted. One limitation of 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide is that it can have off-target effects, meaning that it can affect other proteins besides HDAC enzymes. This can make it difficult to interpret results from lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide. One direction is to investigate its potential as a therapeutic agent in cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a therapeutic agent in HIV treatment, particularly in combination with other drugs. Additionally, further research is needed to understand the mechanisms by which 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide improves cognitive function in Alzheimer's and to investigate its potential as a therapeutic agent in the disease.
Synthesemethoden
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sulfuryl chloride. Other methods include the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and sodium hydride, or the reaction of 4-aminobenzoyl chloride with 3-methylbutyric acid, followed by reaction with butanoyl chloride and lithium diisopropylamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been shown to have potential therapeutic applications in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have potential applications in other diseases such as HIV and Alzheimer's. In HIV, 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to reactivate latent HIV-1 expression in vitro, suggesting that it may have potential as a therapeutic agent in HIV treatment. In Alzheimer's, 3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide has been found to improve cognitive function in a mouse model of the disease.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)23(21,22)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHXMTUPFCJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(3-methylbutanoylsulfamoyl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)




![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)

![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
